molecular formula C18H18ClNOS B3033501 4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide CAS No. 103379-37-9

4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide

Cat. No.: B3033501
CAS No.: 103379-37-9
M. Wt: 331.9 g/mol
InChI Key: KJFLLEOCBKEDCF-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of dibenzo[a,d]cycloheptene . Dibenzo[a,d]cycloheptene is a polycyclic aromatic hydrocarbon and is used as a building block in organic synthesis .

Scientific Research Applications

Neurobiological Studies of Antidepressants

Recent neurobiological studies have highlighted the importance of structural remodeling in certain brain regions as a characteristic of depressive illness. Research on the antidepressant tianeptine, a compound with structural similarities to tricyclic antidepressant agents, has contributed significantly to our understanding of the neurobiological properties of antidepressants. Tianeptine's effects on neuronal excitability, neuroprotection, anxiety, and memory have been extensively studied, offering insights into the mechanisms of antidepressant action beyond the monoaminergic hypothesis. This research emphasizes the dynamic interplay between neurotransmitter systems and the critical role of structural and functional brain plasticity in emotional learning and the efficacy of antidepressants (McEwen & Olié, 2005).

Environmental and Health Impacts of Chemical Compounds

Studies have also delved into the environmental and health impacts of various chemical compounds, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are by-products of brominated flame retardants. These compounds have been shown to induce similar biological effects as their chlorinated counterparts, highlighting the potential for environmental and health risks associated with their presence and the importance of understanding their formation, toxicity, and persistence (Mennear & Lee, 1994).

Occurrence and Behavior of Parabens

The ubiquitous presence of parabens, used as preservatives in various consumer products, in aquatic environments underscores the ongoing introduction and persistence of these potential endocrine disrupters in the environment. Research has shown that despite wastewater treatments, parabens consistently appear at low levels in effluents, necessitating further studies to understand their stability, transformation, and potential health impacts (Haman et al., 2015).

Antimicrobial Properties and Environmental Persistence of Triclosan

The review on triclosan, an antibacterial agent widely used in household products, outlines its occurrence, toxicity, and degradation pathways in the environment. Despite its biodegradability, triclosan's persistence and potential transformation into more toxic compounds raise concerns about its environmental impact and the risks associated with its widespread use, including the development of resistant bacterial strains (Bedoux et al., 2012).

Properties

IUPAC Name

4-chloro-N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c19-11-5-10-17(21)20-18-14-7-2-1-6-13(14)12-22-16-9-4-3-8-15(16)18/h1-4,6-9,18H,5,10-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFLLEOCBKEDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide
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4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide
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4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide
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4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide
Reactant of Route 5
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4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide
Reactant of Route 6
Reactant of Route 6
4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide

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